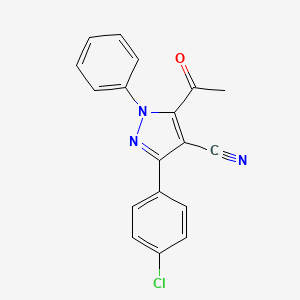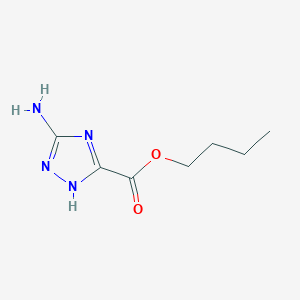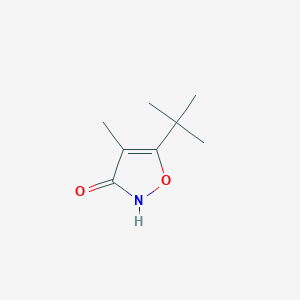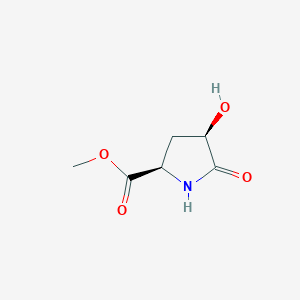![molecular formula C9H8ClNOS B12872099 2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872099.png)
2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both chlorine and methylthio groups in the compound makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with chloromethyl methyl sulfide under acidic conditions to form the desired benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as samarium triflate, which promotes the cyclization process efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the benzoxazole ring or the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkylamines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under controlled conditions to achieve selective reduction.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazoles with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include sulfoxides and sulfones derived from the oxidation of the methylthio group.
Reduction Reactions: Products include reduced benzoxazole derivatives with modified ring structures or substituents.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in the development of probes and inhibitors for studying enzyme functions and signaling pathways.
Materials Science: It is utilized in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets. The chlorine and methylthio groups play a crucial role in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site, leading to the disruption of normal cellular functions. Additionally, the benzoxazole ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthio Benzoxazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Chloromethyl Benzoxazole: Lacks the methylthio group, reducing its versatility in oxidation reactions.
7-Methylthio Benzoxazole: Lacks the chloromethyl group, limiting its application in nucleophilic substitution reactions.
Uniqueness
2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole is unique due to the presence of both chlorine and methylthio groups, which provide a wide range of reactivity and functionalization options. This dual functionality makes it a valuable intermediate for the synthesis of diverse compounds with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C9H8ClNOS |
|---|---|
Molekulargewicht |
213.68 g/mol |
IUPAC-Name |
2-(chloromethyl)-7-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNOS/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
BFJBCDMQQOBFON-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC2=C1OC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B12872058.png)





![8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one](/img/structure/B12872105.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B12872114.png)

